6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a dimethylamino group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Substitution with Piperazine: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the pyrimidine core is reacted with piperazine under basic conditions.
Dimethylation: The final step involves the dimethylation of the amino group using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperazine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Research: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-(piperazin-1-yl)pyrimidin-4-amine: Lacks the dimethylamino group, which may affect its pharmacokinetic properties.
N,N-Dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine: Lacks the fluorine atom, which may influence its binding affinity and selectivity.
2-(Piperazin-1-yl)pyrimidin-4-amine: Lacks both the fluorine atom and the dimethylamino group, making it less versatile in terms of chemical reactivity and biological activity.
Uniqueness
6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine is unique due to the presence of both the fluorine atom and the dimethylamino group, which confer specific chemical and biological properties. The fluorine atom can enhance binding affinity and metabolic stability, while the dimethylamino group can improve solubility and membrane permeability.
Properties
CAS No. |
675588-46-2 |
---|---|
Molecular Formula |
C10H16FN5 |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
6-fluoro-N,N-dimethyl-2-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H16FN5/c1-15(2)9-7-8(11)13-10(14-9)16-5-3-12-4-6-16/h7,12H,3-6H2,1-2H3 |
InChI Key |
SFMYRNGQQWRNRK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)N2CCNCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.